3-formyl-5-(pyrrolidin-1-yl)benzoic acid
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Overview
Description
3-formyl-5-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a formyl group at the 3-position and a pyrrolidinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-5-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formylation of 5-(pyrrolidin-1-yl)benzoic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-formyl-5-(pyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: 3-carboxy-5-(pyrrolidin-1-yl)benzoic acid.
Reduction: 3-hydroxymethyl-5-(pyrrolidin-1-yl)benzoic acid.
Substitution: Products depend on the nucleophile used, such as 3-formyl-5-(substituted)benzoic acid.
Scientific Research Applications
3-formyl-5-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-formyl-5-(pyrrolidin-1-yl)benzoic acid is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group and pyrrolidinyl moiety may play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
3-formylbenzoic acid: Lacks the pyrrolidinyl group, which may result in different biological activities and chemical reactivity.
5-(pyrrolidin-1-yl)benzoic acid: Lacks the formyl group, which affects its ability to participate in certain chemical reactions.
3-formyl-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
3-formyl-5-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both the formyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-formyl-5-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-8-9-5-10(12(15)16)7-11(6-9)13-3-1-2-4-13/h5-8H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMVWPDSWOOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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